3-Bromo-2-chloro-5-iodothiophene
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Overview
Description
3-Bromo-2-chloro-5-iodothiophene is a polyhalogenated thiophene derivative with the molecular formula C4HBrClIS. This compound is notable for its unique combination of bromine, chlorine, and iodine substituents on the thiophene ring, making it a valuable intermediate in organic synthesis and materials science .
Mechanism of Action
Target of Action
Thiophene derivatives are generally known to interact with various biological targets, depending on their functional groups and substitutions .
Mode of Action
The halogen dance (HD) reaction, a synthetic tool used in the preparation of iodothiophenes, involves the rearrangement of halogenated heteroaromatic compounds, leading to the formation of rearranged lithiated intermediates . This could potentially influence the compound’s interactions with its targets.
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways, depending on their specific functional groups and substitutions .
Pharmacokinetics
The compound’s halogen substitutions may influence its pharmacokinetic properties .
Result of Action
Thiophene derivatives are generally known to have various biological activities, depending on their functional groups and substitutions .
Action Environment
The action of 3-Bromo-2-chloro-5-iodothiophene can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 4°C . Furthermore, the compound’s halogen substitutions may influence its stability and efficacy under different environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-iodothiophene typically involves halogenation reactions. One common method is the halogen dance reaction, which involves the treatment of dihalo-substituted thiophenes with lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C). This reaction facilitates the migration of halogen atoms, leading to the formation of the desired polyhalogenated thiophene .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using reagents such as N-chlorosuccinimide (NCS), N-iodosuccinimide (NIS), and bromine. These methods ensure high yields and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-5-iodothiophene undergoes several types of chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily participates in electrophilic substitution reactions.
Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and iodine in the presence of catalysts like iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Electrophilic Substitution: Formation of mono- or di-substituted thiophenes.
Nucleophilic Substitution: Formation of thiophene derivatives with nucleophilic groups.
Oxidation and Reduction: Formation of thiophene carboxylic acids, alcohols, and other functionalized derivatives.
Scientific Research Applications
3-Bromo-2-chloro-5-iodothiophene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as conductive polymers and electronic devices.
Comparison with Similar Compounds
- 2-Bromo-5-chlorothiophene
- 3-Bromo-5-iodothiophene
- 2-Chloro-5-iodothiophene
Comparison: 3-Bromo-2-chloro-5-iodothiophene is unique due to the presence of three different halogen atoms on the thiophene ring. This combination of substituents imparts distinct reactivity and properties compared to other polyhalogenated thiophenes. For example, 2-Bromo-5-chlorothiophene and 3-Bromo-5-iodothiophene have different halogen arrangements, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
3-bromo-2-chloro-5-iodothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClIS/c5-2-1-3(7)8-4(2)6/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSAUCDYXCNBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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